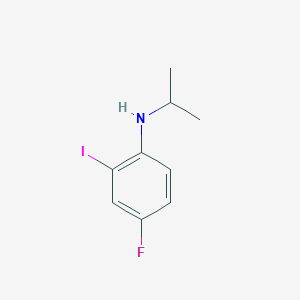

4-fluoro-2-iodo-N-(propan-2-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H11FIN |

|---|---|

Molecular Weight |

279.09 g/mol |

IUPAC Name |

4-fluoro-2-iodo-N-propan-2-ylaniline |

InChI |

InChI=1S/C9H11FIN/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6,12H,1-2H3 |

InChI Key |

BMTJGYRGHHADCT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=C(C=C(C=C1)F)I |

Origin of Product |

United States |

Foundational & Exploratory

Technical Profile: 4-Fluoro-2-iodo-N-(propan-2-yl)aniline

[1][2][3]

Chemical Identity & Physicochemical Profile

This compound is a halogenated aniline derivative characterized by the presence of an iodine atom at the ortho position and a fluorine atom at the para position relative to the amine group. The amine nitrogen is secondary, alkylated with an isopropyl group. This specific substitution pattern makes it a highly valuable scaffold for transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura) and heterocycle synthesis (e.g., indoles).

| Property | Specification |

| CAS Number | 1517577-50-2 |

| IUPAC Name | This compound |

| Synonyms | N-isopropyl-4-fluoro-2-iodoaniline; 2-iodo-4-fluoro-N-isopropylbenzenamine |

| Molecular Formula | C |

| Molecular Weight | 279.09 g/mol |

| SMILES | CC(C)Nc1ccc(F)cc1I |

| InChIKey | BMTJGYRGHHADCT-UHFFFAOYSA-N |

| Appearance | Pale yellow to brown oil or low-melting solid (Predicted) |

| Density | ~1.65 g/cm³ (Predicted) |

| Boiling Point | ~275°C at 760 mmHg (Predicted) |

| pKa (Conjugate Acid) | ~2.5 (Predicted due to electron-withdrawing F and I groups) |

Synthetic Pathways & Protocols

The synthesis of This compound is most efficiently achieved via the Reductive Amination of the primary amine precursor. Direct alkylation with isopropyl halides is possible but often leads to over-alkylation (formation of the tertiary amine) and lower yields.

Method A: Reductive Amination (Preferred)

This method utilizes 4-fluoro-2-iodoaniline (CAS 61272-76-2) and acetone in the presence of a reducing agent. It is favored for its high selectivity for the secondary amine.

-

Reagents: 4-Fluoro-2-iodoaniline (1.0 eq), Acetone (excess, acts as solvent/reagent), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.).

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).

Protocol:

-

Imine Formation: Charge a dried reaction vessel with 4-fluoro-2-iodoaniline (10 mmol) and acetone (50 mmol) in DCE (30 mL). Add catalytic acetic acid (0.5 mL) to activate the carbonyl. Stir at room temperature for 1 hour to form the Schiff base intermediate in situ.

-

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (15 mmol) portion-wise over 20 minutes. The use of STAB is critical as it is mild enough to reduce the imine without reducing the iodine or fluorine moieties.

-

Quench: Allow the reaction to warm to room temperature and stir for 12 hours. Quench by slowly adding saturated aqueous NaHCO

. -

Workup: Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Wash combined organics with brine, dry over anhydrous Na

SO -

Purification: Purify the crude oil via flash column chromatography (SiO

, Hexanes/Ethyl Acetate gradient 95:5) to yield the target product.

Method B: Direct Alkylation (Alternative)

-

Reagents: 4-Fluoro-2-iodoaniline, 2-Iodopropane, K

CO -

Note: This method requires strict stoichiometric control to prevent the formation of the N,N-diisopropyl byproduct.

Mechanistic Insight & Causality

The choice of Reductive Amination over direct alkylation is driven by the electronic properties of the aniline ring.

-

Electronic Deactivation: The fluorine and iodine atoms are electron-withdrawing (via induction), reducing the nucleophilicity of the nitrogen lone pair. This makes the nitrogen less reactive toward simple alkyl halides (Method B), often requiring harsh conditions that promote side reactions.

-

Selectivity: In Method A, the formation of the imine (ketimine) is reversible. The reducing agent (STAB) selectively reduces the protonated imine species faster than it reduces the ketone (acetone), ensuring high chemoselectivity.

Synthesis Workflow Diagram

Caption: Step-wise reductive amination pathway ensuring mono-alkylation selectivity.

Applications in Drug Development

This compound serves as a "linchpin" intermediate due to its orthogonal reactivity:

-

N-H Site: Available for further functionalization (e.g., acylation, sulfonylation).

-

C-I Site: A prime handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).

-

C-F Site: Provides metabolic stability and modulates lipophilicity in the final drug candidate.

Key Reaction: Indole Synthesis (Larock) The ortho-iodo group allows this aniline to react with internal alkynes under Pd-catalysis to form 2,3-disubstituted indoles, a scaffold ubiquitous in kinase inhibitors and receptor antagonists.

Downstream Application Logic

Caption: Divergent synthetic utility of the core scaffold in medicinal chemistry.

Safety & Handling

-

Hazards: As a halogenated aniline, it is potentially toxic if swallowed, inhaled, or absorbed through the skin. It may cause skin and eye irritation.

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The compound is light-sensitive due to the C-I bond; use amber vials.

-

Disposal: Dispose of as halogenated organic waste. Do not release into drains.

References

-

AA Blocks Product Catalog. this compound - CAS 1517577-50-2.

-

BLD Pharm. Product Analysis: this compound.

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Fundamental protocol basis).

-

PubChemLite. Compound Record: this compound hydrochloride. InChIKey: BMTJGYRGHHADCT-UHFFFAOYSA-N.

Technical Monograph: Physicochemical Profiling and Applications of 4-Fluoro-2-iodo-N-(propan-2-yl)aniline

[1][2]

Executive Summary

This compound (CAS: 1517577-50-2), also known as N-isopropyl-4-fluoro-2-iodoaniline , is a specialized halogenated aniline derivative.[1][2] It serves as a high-value scaffold in medicinal chemistry, particularly for constructing N-alkylated biaryl systems via cross-coupling reactions.[1][2] Its unique substitution pattern—combining a reactive iodide (for C-C/C-N bond formation), a metabolic blocking fluoride, and a lipophilic isopropyl amine—makes it an ideal building block for optimizing drug-target residence time and oral bioavailability.

Chemical Identity & Structural Analysis[1][3][4]

| Property | Detail |

| IUPAC Name | This compound |

| Common Synonyms | N-Isopropyl-4-fluoro-2-iodoaniline; 2-Iodo-4-fluoro-N-isopropylaniline |

| CAS Number | 1517577-50-2 (Free Base) 2378502-14-6 (HCl Salt) |

| Molecular Formula | C |

| Molecular Weight | 279.10 g/mol |

| SMILES | CC(C)Nc1ccc(F)cc1I |

| Structural Features | [1][2][3][4][5] • Ortho-Iodide : Steric bulk & reactive handle for Buchwald-Hartwig/Suzuki couplings.[1][2]• Para-Fluoride : Metabolic stability (blocks P450 oxidation) & electronic modulation.• N-Isopropyl : Increases lipophilicity (+LogP) and disrupts crystal packing compared to primary anilines.[1][2] |

Physicochemical Properties (The Core)

Physical State & Thermal Behavior

Unlike its primary aniline precursor (4-fluoro-2-iodoaniline, MP 55–57 °C), the N-isopropyl derivative exhibits a depressed melting point due to the disruption of intermolecular hydrogen bonding networks by the bulky isopropyl group.[1][2]

-

Appearance : Typically a viscous yellow-to-brown oil or a low-melting solid (MP < 45 °C) at room temperature.[1][2] The hydrochloride salt is a stable off-white crystalline solid.[1][2]

-

Boiling Point (Predicted) : ~280–290 °C (at 760 mmHg). Distillable under high vacuum (~110–120 °C at 0.5 mmHg).

-

Density : ~1.65 g/cm

(High density attributed to the heavy Iodine atom).

Solubility & Lipophilicity

The N-isopropyl group significantly enhances lipophilicity, facilitating cell membrane permeability in downstream drug candidates.[1][2]

| Solvent | Solubility Rating | Notes |

| Water | Insoluble | Hydrophobic core dominates.[1][2] |

| DCM / Chloroform | Excellent | Preferred solvents for extraction/workup.[1][2] |

| Ethyl Acetate | Excellent | Standard solvent for chromatography.[1][2] |

| DMSO / DMF | High | Suitable for cross-coupling reaction media.[1][2] |

| LogP (Calc.) | 3.45 ± 0.3 | Highly lipophilic; requires formulation for biological assays.[1] |

| pKa (Conj. Acid) | ~2.5–3.0 | Weakly basic due to electron-withdrawing F and I substituents.[1][2] |

Synthetic & Purification Workflows[1][2][9]

Synthesis Strategy: Reductive Amination (Preferred)

The most robust route avoids over-alkylation (a common issue with direct alkylation using isopropyl iodide) by utilizing a reductive amination protocol.

Protocol:

-

Reactants : 4-Fluoro-2-iodoaniline (1.0 eq), Acetone (3.0 eq), Acetic Acid (cat.).[1][2]

-

Reductant : Sodium Triacetoxyborohydride (STAB, 1.5 eq) or NaBH

CN. -

Solvent : 1,2-Dichloroethane (DCE) or THF.

-

Conditions : Stir at RT for 12–24 h under N

.

Mechanism & Workflow Diagram:

Figure 1: Optimized reductive amination workflow for mono-N-alkylation.

Purification & Storage[1][2]

-

Purification : Flash column chromatography on Silica Gel (Grade 60). Eluent: Hexane/Ethyl Acetate (95:5 to 90:10 gradient). The product is less polar than the primary aniline starting material.[1][2]

-

Storage : Store at 2–8 °C in amber vials under Argon. The compound is light-sensitive (iodine liberation) and air-sensitive (N-oxide formation) over long periods.[1][2]

Analytical Characterization

To validate the identity of synthesized batches, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

-

H NMR (400 MHz, CDCl

- F NMR : Single peak around -125 to -128 ppm (typical for fluoro-anilines).[1][2]

Mass Spectrometry (LC-MS)[1][2]

Application in Drug Discovery[2]

This molecule acts as a "linchpin" intermediate.[1][2] The Iodine atom is a weak bond (C-I ~57 kcal/mol) tailored for oxidative addition by Palladium catalysts, while the Fluorine atom modulates the electronic properties of the ring.

Reactivity Logic

-

Site A (Iodine) : High Reactivity .[1] Undergoes Buchwald-Hartwig amination or Suzuki-Miyaura coupling.[1][2] The ortho position allows for subsequent cyclization (e.g., to form indoles or benzimidazoles).

-

Site B (NH-Isopropyl) : Nucleophilic . Can attack acyl chlorides, isocyanates, or participate in SNAr reactions if activated.

-

Site C (Fluorine) : Metabolic Block . Prevents metabolic hydroxylation at the para-position.[1][2]

Figure 2: Functional group reactivity profile for medicinal chemistry design.[1][2]

Handling & Safety (SDS Highlights)

References

Sources

- 1. 2-Fluoro-4-iodoaniline | C6H5FIN | CID 185694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. 2-Fluoro-4-iodoaniline(29632-74-4) 1H NMR [m.chemicalbook.com]

- 4. AZTEC BIOTECH [aztecbiotech.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 1,5-dideoxy-1,5-((2-hydroxyethyl)imino)-D-glucitol | C8H17NO5 | CID 51577 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 4-fluoro-2-iodo-N-(propan-2-yl)aniline: Properties, Synthesis, and Applications

Executive Summary: This document provides a comprehensive technical overview of 4-fluoro-2-iodo-N-(propan-2-yl)aniline, a halogenated aniline derivative of significant interest to researchers in medicinal chemistry and materials science. This guide details the compound's physicochemical properties, including its molecular formula and weight. A validated, two-step synthetic pathway is presented, complete with a detailed experimental protocol. Furthermore, the guide explores the compound's utility as a versatile building block, particularly the strategic roles of its fluoro, iodo, and N-isopropyl substituents in the design of novel molecules for drug discovery and development.

Compound Identification and Physicochemical Properties

This compound is a polysubstituted aniline featuring fluorine and iodine atoms on the aromatic ring and an isopropyl group on the nitrogen atom. This specific arrangement of functional groups makes it a valuable intermediate for introducing complex motifs in organic synthesis.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 4-fluoro-2-iodo-N-isopropylaniline |

| Molecular Formula | C₉H₁₁FIN |

| Molecular Weight | 279.10 g/mol |

| CAS Number | Not assigned |

Table 2: Physicochemical Properties

| Property | Value | Source / Comment |

| Appearance | Colorless to brown clear liquid (Predicted) | Based on the precursor 4-fluoro-2-iodoaniline.[1] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., Chloroform, Ethyl Acetate).[2][3] | Inferred from structurally similar haloanilines. |

| Storage | Store at 2-8°C, under inert atmosphere, protected from light.[2] | Recommended for haloaniline derivatives to prevent degradation. |

Synthesis and Purification

The synthesis of this compound can be efficiently achieved via a two-step process starting from the commercially available 4-fluoroaniline. This pathway involves an initial electrophilic iodination followed by N-alkylation through reductive amination. This strategy is logical as it installs the less activating iodo group first, followed by the N-alkylation which can be performed under milder conditions.

Caption: Proposed two-step synthetic workflow for this compound.

Protocol: Synthesis of 4-Fluoro-2-iodoaniline (Intermediate)

This protocol is adapted from established methods for the iodination of anilines. The use of calcium carbonate is critical to neutralize the hydroiodic acid (HI) byproduct, preventing side reactions and promoting the forward reaction.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-fluoroaniline (1.0 eq), iodine (2.2 eq), and calcium carbonate (2.2 eq).

-

Solvent Addition: Add a 1:1 mixture of diethyl ether and water.

-

Reflux: Heat the mixture to reflux and maintain for 48 hours with vigorous stirring.

-

Work-up: After cooling, remove the ether by distillation. Add a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine until the dark color disappears.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-fluoro-2-iodoaniline, which can be purified further by column chromatography.

Protocol: Synthesis of this compound

This procedure utilizes the principle of reductive amination, where the aniline intermediate first forms an imine with acetone, which is then immediately reduced in situ by a hydride-based reducing agent.

-

Reaction Setup: Dissolve the 4-fluoro-2-iodoaniline intermediate (1.0 eq) in glacial acetic acid within a round-bottom flask.

-

Reagent Addition: Add acetone (1.2 eq) to the solution and cool the flask in an ice bath to ~10-15°C.

-

Reduction: Add sodium borohydride (1.25 eq) portion-wise, ensuring the internal temperature does not exceed 20°C. The use of a borohydride reducing agent is a common and effective method for this transformation.[4]

-

Reaction Completion: Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Work-up and Extraction: Quench the reaction by slowly adding water. Neutralize the acid with a saturated sodium bicarbonate solution. Extract the product into ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The final product can be purified by vacuum distillation or column chromatography on silica gel.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, a septet for the isopropyl C-H proton, and a doublet for the two isopropyl methyl groups. The coupling patterns of the aromatic protons will be influenced by both the fluorine and iodine substituents.

-

¹³C NMR: The carbon spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) at m/z = 279.0, corresponding to the calculated molecular weight.

-

Infrared (IR) Spectroscopy: Key absorption bands are expected for the N-H stretch (around 3400 cm⁻¹), C-H stretches (aromatic and aliphatic, ~3100-2850 cm⁻¹), C=C aromatic stretches (~1600-1450 cm⁻¹), and C-F and C-I stretches in the fingerprint region.

Applications in Research and Drug Development

Haloanilines are foundational building blocks in the synthesis of pharmaceuticals and agrochemicals.[5][6] The specific combination of substituents in this compound imparts multifaceted utility.

-

Orthogonal Reactivity: The iodine and amine functionalities provide orthogonal reactive sites. The iodine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the formation of C-C, C-N, and C-O bonds. This is a cornerstone of modern medicinal chemistry for building molecular complexity.

-

Modulation of Physicochemical Properties: The fluorine atom is a bioisostere of a hydrogen atom but possesses high electronegativity. Its inclusion can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to target proteins through favorable electrostatic interactions, and increase lipophilicity, which can aid in membrane permeability.[7]

-

Structural Scaffolding: The N-isopropyl group provides steric bulk, which can be used to probe binding pockets of enzymes or receptors and can influence the conformation of the final molecule.

Caption: Strategic utility of functional groups in this compound for drug discovery.

Safety and Handling

Substituted haloanilines should be handled with care, as they can be toxic.[5] The precursor, 4-fluoro-2-iodoaniline, is classified as harmful if swallowed, in contact with skin, or if inhaled.[2]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dark, and dry place under an inert atmosphere.

Users must consult the specific Material Safety Data Sheet (MSDS) for this compound once it becomes available from a commercial supplier for complete safety and disposal information.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for application in advanced organic synthesis. Its defined synthetic route and the versatile reactivity of its constituent functional groups make it a valuable tool for medicinal chemists and materials scientists aiming to construct novel and complex molecular architectures. The principles outlined in this guide provide a solid foundation for the synthesis, characterization, and application of this and related compounds in a research setting.

References

- PrepChem. Synthesis of N-isopropyl-3,5-diethyl-(or 3-ethyl-5-methyl)aniline. [Link]

- ResearchGate. Synthesis of n-isopropylaniline by catalytic distillation. [Link]

- PureSynth. 4-Fluoro-2-Iodoaniline 98.0%(GC). [Link]

- Google Patents.

- PubChem. 4-fluoro-2-iodo-N-(2-methylpropyl)aniline. [Link]

- Google Patents. Improvement for production process for isopropyl aniline.

- PubMed. Haloaniline-induced in vitro nephrotoxicity: effects of 4-haloanilines and 3,5-dihaloanilines. [Link]

- PubChem. 2-Fluoro-4-iodoaniline. [Link]

- ResearchGate. Identification, Occurrence, and Cytotoxicity of Haloanilines: A New Class of Aromatic Nitrogenous Disinfection Byproducts in Chloraminated and Chlorinated Drinking Water. [Link]

- ResearchGate. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. [Link]

- ACS Publications. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. [Link]

- AZTEC BIOTECH. 4-Fluoro-N-isopropyl aniline. [Link]

- PMC. Halogenase engineering and its utility in medicinal chemistry. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Fluoro-2-iodoaniline | 61272-76-2 [chemicalbook.com]

- 3. lifechempharma.com [lifechempharma.com]

- 4. DE2153792B2 - Process for the preparation of N-isopropylaniline - Google Patents [patents.google.com]

- 5. Haloaniline-induced in vitro nephrotoxicity: effects of 4-haloanilines and 3,5-dihaloanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

structure elucidation of 4-fluoro-2-iodo-N-(propan-2-yl)aniline

An In-depth Technical Guide to the Structure Elucidation of 4-fluoro-2-iodo-N-(propan-2-yl)aniline

Introduction

In the landscape of pharmaceutical and materials science research, the precise characterization of novel chemical entities is a cornerstone of innovation and regulatory compliance. The molecule this compound serves as a pertinent example of a substituted aniline, a class of compounds frequently utilized as key intermediates in the synthesis of bioactive molecules and functional materials.[1] The presence of multiple substituents—a fluorine atom, a bulky iodine atom, and an N-isopropyl group—on the aniline core introduces significant complexity. This guide provides a comprehensive, multi-technique approach to the unambiguous structure elucidation of this compound, framed from the perspective of a senior application scientist. Our focus is not merely on the "what" but the "why"—the strategic rationale behind the selection and sequence of analytical techniques to build a self-validating and irrefutable structural proof.

The Analytical Strategy: A Foundational Workflow

The structure elucidation of a novel compound is a process of systematic investigation, where each analytical technique provides a unique piece of the molecular puzzle. Our approach is hierarchical, beginning with methods that confirm molecular weight and elemental composition, followed by techniques that probe functional groups, and culminating in detailed spectroscopic analyses that map the precise connectivity and spatial arrangement of atoms.

Caption: A logical workflow for comprehensive structure elucidation.

Part 1: Mass Spectrometry (MS) – Confirming Molecular Identity

Expertise & Experience: The first step in analyzing any new compound is to confirm its molecular weight and, by extension, its elemental formula. High-resolution mass spectrometry (HRMS) is the definitive tool for this purpose. We select Electrospray Ionization (ESI) as our method of choice. ESI is a "soft" ionization technique that minimizes fragmentation, ensuring a high abundance of the protonated molecular ion, [M+H]⁺, which is critical for accurate mass determination.[2]

Expected Data & Interpretation: For the proposed structure C₉H₁₁FIN, the exact mass can be calculated. The presence of iodine, with its distinctive isotopic signature, is a key validation point.

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₉H₁₁FIN | Based on the proposed structure. |

| Monoisotopic Mass | 279.00 | Calculated exact mass of the most abundant isotopes. |

| [M+H]⁺ (ESI-HRMS) | m/z 280.0074 | The protonated molecular ion is the primary target for identification. |

| Key Fragmentation | m/z 238 ([M-C₃H₆]⁺) | Loss of propene from the isopropyl group is a common fragmentation pathway for N-isopropylanilines. |

Trustworthiness: A Self-Validating Protocol for HRMS Analysis

This protocol ensures that the obtained data is reliable and directly traceable.

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution 100-fold with the same solvent containing 0.1% formic acid to promote protonation.

-

Instrument Setup:

-

Instrument: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).[3]

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Range: Scan from m/z 50 to 500 to ensure capture of the molecular ion and potential fragments.

-

Calibration: Calibrate the instrument immediately before the run using a known standard to ensure high mass accuracy (< 5 ppm).

-

-

Data Acquisition: Infuse the sample directly or via liquid chromatography (LC).[4] Acquiring data in both full scan mode and All-Ion Fragmentation (AIF) mode can provide molecular weight and fragmentation data simultaneously.

-

Analysis: Compare the measured m/z of the most intense peak with the calculated exact mass for [C₉H₁₁FIN + H]⁺. The mass error should be less than 5 ppm.

Part 2: Infrared (IR) Spectroscopy – Functional Group Fingerprinting

Expertise & Experience: While MS provides the molecular formula, IR spectroscopy offers a rapid and non-destructive method to confirm the presence of key functional groups. For this compound, we expect to see characteristic vibrations for the N-H bond of the secondary amine, aromatic C-H bonds, the C-N bond, and the C-F bond. The position and shape of the N-H stretch are particularly informative.[5]

Expected Data & Interpretation:

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode | Rationale and Expected Appearance |

| Secondary Amine (N-H) | 3350 - 3450 | N-H Stretch | A single, sharp to moderately broad peak, characteristic of a secondary amine. Its position can be influenced by hydrogen bonding.[6] |

| Aromatic C-H | 3000 - 3100 | C-H Stretch | Multiple sharp, weak bands just above 3000 cm⁻¹. |

| Aliphatic C-H | 2850 - 2970 | C-H Stretch | Strong, sharp peaks corresponding to the isopropyl group. |

| Aromatic C=C | 1500 - 1600 | C=C Stretch | Two or three sharp bands of variable intensity, confirming the presence of the benzene ring. |

| Amine N-H Bend | 1580 - 1650 | N-H Bend | Often overlaps with the C=C stretch region but confirms the secondary amine. |

| Aromatic C-N | 1250 - 1350 | C-N Stretch | A strong band indicating the connection of the nitrogen to the aromatic ring.[7] |

| Aryl C-F | 1200 - 1250 | C-F Stretch | A very strong, characteristic band due to the high polarity of the C-F bond. |

| Aryl C-I | ~500 - 600 | C-I Stretch | A weak band in the far-IR region, often difficult to observe but confirms the presence of iodine. |

Trustworthiness: A Self-Validating Protocol for FT-IR Analysis

This protocol uses the KBr pellet technique, which is a standard for solid samples and provides high-quality spectra.[7]

-

Sample Preparation:

-

Weigh approximately 1-2 mg of the sample and 100-200 mg of dry, FT-IR grade Potassium Bromide (KBr).

-

Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet die and press under high pressure (approx. 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Background Collection: Place the empty pellet holder in the FT-IR spectrometer and acquire a background spectrum. This step is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.[7]

-

Sample Analysis: Place the KBr pellet containing the sample into the holder and acquire the spectrum. Co-add at least 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Processing: Process the spectrum using the instrument's software, performing a baseline correction if necessary. Label the significant peaks.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Molecular Blueprint

Expertise & Experience: NMR is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.[2] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will allow us to unambiguously assign every proton and carbon and confirm the substitution pattern.

Trustworthiness: A Self-Validating Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[2] The choice of solvent is critical; CDCl₃ is a good first choice for general solubility and a clean spectral window.

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion, especially in the aromatic region.

-

1D Spectra Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire a DEPT-135 spectrum to differentiate CH/CH₃ (positive signals) from CH₂ (negative signals) carbons.

-

-

2D Spectra Acquisition: Acquire COSY, HSQC, and HMBC spectra. These experiments are essential for establishing connectivity.[8][9]

¹H NMR: Proton Environments and Neighbors

The ¹H NMR spectrum will provide information on the number of distinct proton environments, their electronic environment (chemical shift), the number of neighboring protons (splitting pattern), and their relative numbers (integration).

-

Isopropyl Group: This will present as two distinct signals: a doublet for the six equivalent methyl protons (CH₃) and a septet for the single methine proton (CH). The integration ratio will be 6:1. The coupling between them will be evident.

-

N-H Proton: This will likely appear as a broad singlet, though it may show coupling to the isopropyl CH proton. Its chemical shift can be variable and is concentration-dependent.

-

Aromatic Protons: The substitution pattern (1-amino, 2-iodo, 4-fluoro) leaves three protons on the aromatic ring. Their chemical shifts and coupling patterns are highly diagnostic.

-

The proton at C3 will be coupled to the proton at C5 (meta-coupling, small J value) and the fluorine at C4 (JHF).

-

The proton at C5 will be coupled to the proton at C6 (ortho-coupling, large J value) and the fluorine at C4 (JHF).

-

The proton at C6 will be coupled only to the proton at C5 (ortho-coupling).

-

¹³C NMR and DEPT: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will show one signal for each unique carbon atom. The DEPT-135 experiment will confirm the identity of the isopropyl carbons and the aromatic CH carbons.

-

Isopropyl Carbons: Two signals are expected: one for the two equivalent methyl carbons and one for the methine carbon.

-

Aromatic Carbons: Six signals are expected. Three for the protonated carbons (CH) and three for the quaternary carbons (C-N, C-I, C-F). The carbon attached to fluorine will appear as a doublet due to ¹JCF coupling.

2D NMR: Connecting the Dots

2D NMR is indispensable for piecing the fragments together.[10]

Caption: Key expected 2D NMR correlations for structure confirmation.

-

COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. We expect a strong cross-peak between the isopropyl CH and CH₃ protons, and a cross-peak between the ortho-coupled aromatic protons H5 and H6.[8][11]

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon. It is the most reliable way to assign the carbon signals for all CH, CH₂, and CH₃ groups.[12]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key to confirming the overall connectivity. It shows correlations between protons and carbons that are 2 or 3 bonds away. Crucial expected correlations include:

-

From the isopropyl CH proton to the C1 carbon of the aromatic ring, confirming the N-isopropyl connection point.

-

From the H6 proton to C1 and C2, definitively placing the iodine atom at the C2 position.

-

From the H3 proton to C1, C2, and C5, confirming the substitution pattern.

-

Summary of Expected NMR Data

| Assignment | ¹H NMR (δ, ppm, mult., J Hz) | ¹³C NMR (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| N-H | ~3.8 (br s, 1H) | - | CH (isopropyl), C1 |

| C1 | - | ~145 | H3, H5, CH (isopropyl) |

| C2 | - | ~85 | H3, H6 |

| C3 | ~7.4 (dd, J ≈ 2.5, 8.5, 1H) | ~138 | C1, C2, C5 |

| C4 | - | ~157 (d, ¹JCF ≈ 245) | H3, H5 |

| C5 | ~6.5 (ddd, J ≈ 2.5, 8.5, 8.5, 1H) | ~114 | C1, C3, C4 |

| C6 | ~6.7 (d, J ≈ 8.5, 1H) | ~116 | C1, C2, C4 |

| CH (isopropyl) | ~3.6 (sept, J ≈ 6.5, 1H) | ~48 | C1, CH₃ (isopropyl) |

| CH₃ (isopropyl) | ~1.2 (d, J ≈ 6.5, 6H) | ~23 | CH (isopropyl) |

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

Part 4: X-Ray Crystallography – The Unambiguous Proof

Expertise & Experience: While the combination of MS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure.[13][14] It generates a three-dimensional model of the molecule as it exists in the crystal lattice, confirming not only the connectivity but also bond lengths, bond angles, and stereochemistry. Obtaining a suitable single crystal is often the rate-limiting step.[13]

Trustworthiness: A Self-Validating Protocol for Crystallography

-

Crystal Growth: The key is to bring a saturated solution of the compound to a state of supersaturation very slowly.[13]

-

Method: Slow evaporation is a robust starting point for small molecules.

-

Procedure: Dissolve the compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane). The ideal solvent is one in which the compound is moderately soluble.

-

Allow the solvent to evaporate slowly and undisturbed over several days in a loosely covered vial.

-

-

Crystal Selection and Mounting: Select a well-formed crystal, typically >0.1 mm in all dimensions, with sharp edges and no visible cracks.[15] Mount it on a suitable goniometer head.

-

Data Collection: Place the crystal in a beam of monochromatic X-rays. A modern diffractometer with a CCD or pixel detector will measure the angles and intensities of the diffracted beams.[15]

-

Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the crystal.[15] From this map, the positions of the atoms are determined (structure solution) and then optimized to best fit the experimental data (structure refinement). The final refined structure will provide a definitive 3D model of this compound.

Conclusion

The is a case study in the power of a multi-technique, synergistic analytical approach. By logically progressing from mass spectrometry to confirm molecular weight, through IR spectroscopy to identify functional groups, and into a deep analysis with 1D and 2D NMR to map the atomic connectivity, we can build a highly confident structural hypothesis. The final, irrefutable confirmation is achieved through single-crystal X-ray crystallography. This rigorous, self-validating workflow ensures the highest level of scientific integrity, providing the foundational certainty required for advanced research and development.

References

- A Comparative Guide to the Analytical Characterization of Halogenated Phenylanilines and Their Derivatives - Benchchem.

- Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology.

- FT-IR Analysis of 3-[4-(Benzyloxy)phenyl]aniline: A Comparative Guide - Benchchem.

-

Interpreting 2-D NMR Spectra - Chemistry LibreTexts. Available at: [Link]

-

Understanding 2D NMR Spectra: How to Read and Interpret Them - Creative Biostructure. Available at: [Link]

-

Studies on the Hydrogen Bonding of Aniline's Derivatives by FT-IR - PubMed. Available at: [Link]

-

FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... - ResearchGate. Available at: [Link]

-

Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts | Environmental Science & Technology - ACS Publications. Available at: [Link]

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. Available at: [Link]

-

Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis Online. Available at: [Link]

-

X-Ray Crystallography of Chemical Compounds - PMC - NIH. Available at: [Link]

-

Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. Available at: [Link]

-

X-ray crystallography - Wikipedia. Available at: [Link]

-

HSQC and HMBC - NMR Core Facility - Columbia University. Available at: [Link]

-

Introducing 2D NMR Spectroscopy to Second-Year Undergraduate Chemistry Majors Using a Building-Up Approach - Pendidikan Kimia. Available at: [Link]

- Application Note: High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS) - Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. d-nb.info [d-nb.info]

- 5. Studies on the hydrogen bonding of aniline's derivatives by FT-IR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. m.youtube.com [m.youtube.com]

- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 13. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]

synthesis pathway for 4-fluoro-2-iodo-N-(propan-2-yl)aniline

An In-depth Technical Guide to the Synthesis of 4-fluoro-2-iodo-N-(propan-2-yl)aniline

Abstract

This technical guide provides a comprehensive overview of two strategic synthetic pathways for the preparation of this compound, a valuable halogenated aniline intermediate in the fields of pharmaceutical and agrochemical research.[1] The document details two distinct, logical, and field-proven routes commencing from the readily available starting material, 4-fluoroaniline. Each pathway is elaborated with step-by-step experimental protocols, mechanistic insights, and critical analysis of experimental choices. The guide is intended for researchers, chemists, and drug development professionals, offering actionable intelligence for the synthesis of this and structurally related compounds.

Introduction and Strategic Overview

This compound is a key structural motif whose unique substitution pattern—featuring a fluorine atom, an iodine atom, and a secondary amine—makes it a versatile building block for introducing specific physicochemical properties into larger, biologically active molecules.[1] The ortho-iodo group serves as a convenient handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the N-isopropyl and fluoro groups modulate lipophilicity, metabolic stability, and receptor binding interactions.

This guide explores two primary retrosynthetic strategies, both originating from 4-fluoroaniline. The core of the synthetic challenge lies in the sequential and regioselective introduction of the iodine and N-isopropyl substituents.

Retrosynthetic Analysis:

The target molecule can be disconnected in two logical ways, forming the basis for our two proposed pathways:

-

C-N Bond Disconnection: Retrosynthetically cleaving the bond between the nitrogen and the isopropyl group leads to the key intermediate 4-fluoro-2-iodoaniline . This intermediate can be formed from 4-fluoroaniline via ortho-iodination.

-

C-I Bond Disconnection: Alternatively, cleaving the carbon-iodine bond leads to the intermediate 4-fluoro-N-isopropylaniline , which itself can be synthesized from 4-fluoroaniline.

Both pathways leverage the strong ortho, para-directing nature of the amino and N-alkylamino groups in electrophilic aromatic substitution.[2] With the para position blocked by the fluorine atom, functionalization is directed specifically to the ortho positions.

Pathway A: Ortho-Iodination Followed by N-Alkylation

This pathway prioritizes the introduction of the iodine atom onto the aromatic ring, followed by the construction of the secondary amine via reductive amination. This is often the preferred route as it avoids performing electrophilic substitution on a more sterically hindered substrate.

Caption: Workflow for Pathway A.

Step A1: Synthesis of 4-Fluoro-2-iodoaniline

Mechanistic Rationale: This step involves the direct electrophilic iodination of 4-fluoroaniline. The amino group (-NH₂) is a powerful activating group that directs electrophiles to the ortho and para positions. Since the para position is occupied by fluorine, the iodination occurs regioselectively at the ortho position. Sodium bicarbonate is used as a base to neutralize the hydrogen iodide (HI) byproduct, driving the reaction to completion.[3]

Experimental Protocol:

-

To a stirred suspension of 4-fluoroaniline (1.0 eq.) in water, add sodium bicarbonate (1.0 eq.).

-

Heat the mixture to 60°C to ensure homogeneity.

-

Add elemental iodine (I₂) (1.0 eq.) portion-wise over 30 minutes. The mixture will become a dark color.

-

Maintain the reaction at 60°C and stir vigorously for 3-4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Cool the reaction to room temperature. Add dichloromethane to dissolve the organic components.

-

Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark color of iodine disappears.

-

Separate the organic layer. Wash with water, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a hexane/ethyl acetate mixture to yield 4-fluoro-2-iodoaniline as a solid.[3]

Step A2: Synthesis of this compound

Mechanistic Rationale: This transformation is a classic reductive amination. The primary amine of 4-fluoro-2-iodoaniline reacts with acetone in a slightly acidic medium (often acetic acid is used as a solvent or co-solvent) to form an intermediate iminium ion. This electrophilic intermediate is then reduced in situ by a hydride reducing agent, such as sodium borohydride (NaBH₄), to furnish the final N-isopropyl aniline.[4][5]

Experimental Protocol:

-

Dissolve 4-fluoro-2-iodoaniline (1.0 eq.) in methanol or glacial acetic acid in a round-bottom flask.[6][7]

-

Add acetone (1.2 eq.) and stir the mixture at room temperature for 30 minutes.

-

Cool the flask in an ice bath to approximately 10-15°C.

-

Add sodium borohydride (NaBH₄) (1.2-1.5 eq.) portion-wise, ensuring the temperature does not exceed 25°C.[6][7]

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Pour the reaction mixture into ice water and basify with a 50% aqueous sodium hydroxide solution until the pH is > 9.

-

Extract the product with a suitable organic solvent, such as ethyl acetate or hexane (2 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The resulting crude oil can be purified by vacuum distillation or column chromatography to yield the final product.[6][7]

| Pathway A Summary | Step A1: Iodination | Step A2: Reductive Amination |

| Starting Material | 4-Fluoroaniline | 4-Fluoro-2-iodoaniline |

| Key Reagents | I₂, NaHCO₃ | Acetone, NaBH₄ |

| Solvent | Water | Methanol or Acetic Acid |

| Typical Yield | 55-70%[3] | 70-85% (estimated based on similar reactions)[6] |

| Purification | Recrystallization / Column Chromatography | Vacuum Distillation / Column Chromatography |

Pathway B: N-Alkylation Followed by Ortho-Iodination

This alternative strategy reverses the order of functionalization. It begins with the synthesis of the N-alkylated aniline, followed by the introduction of iodine. This approach can also be effective, although the iodination step is performed on a slightly more complex and sterically demanding substrate.

Caption: Workflow for Pathway B.

Step B1: Synthesis of 4-Fluoro-N-isopropylaniline

Mechanistic Rationale: This step is identical in principle to Step A2, employing reductive amination to convert 4-fluoroaniline into its N-isopropyl derivative. The reaction is well-documented and proceeds with good efficiency.[6][7]

Experimental Protocol:

-

Add 4-fluoroaniline (1.0 eq.) and acetone (1.2 eq.) to a flask containing glacial acetic acid.[6]

-

Mechanically stir and cool the mixture in an ice bath to ~10°C.

-

Add sodium borohydride (NaBH₄) (1.25 eq.) in portions, maintaining the internal temperature below 20°C.[6]

-

After addition, stir the reaction at 20°C for 1 hour.

-

Work-up the reaction by pouring it into ice water, followed by basification with 50% NaOH (maintaining temperature below 25°C).[6][7]

-

Extract the product with hexane, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure. The product can be purified by vacuum distillation to yield 4-fluoro-N-isopropylaniline as a clear liquid.[6][7]

Step B2: Synthesis of this compound

Mechanistic Rationale: The N-isopropylamino group is, like the primary amino group, a strong ortho, para-director. With the para position blocked, electrophilic iodination with elemental iodine and a base will proceed regioselectively at the ortho position. The increased steric bulk of the N-isopropyl group compared to -NH₂ may slightly decrease the reaction rate but is not expected to change the regiochemical outcome.

Experimental Protocol:

-

Dissolve 4-fluoro-N-isopropylaniline (1.0 eq.) in a mixture of ether and water.[8]

-

Add calcium carbonate (CaCO₃) or sodium bicarbonate (NaHCO₃) (1.2 eq.) to act as a base.

-

Add elemental iodine (I₂) (1.1 eq.) and heat the mixture to reflux for 24-48 hours, monitoring by TLC.[8]

-

After completion, cool the reaction and remove the ether by distillation.

-

Destroy excess iodine with a saturated solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ether or dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to isolate the final compound.

| Pathway B Summary | Step B1: Reductive Amination | Step B2: Iodination |

| Starting Material | 4-Fluoroaniline | 4-Fluoro-N-isopropylaniline |

| Key Reagents | Acetone, NaBH₄, Acetic Acid | I₂, NaHCO₃ (or CaCO₃) |

| Solvent | Acetic Acid | Ether / Water |

| Typical Yield | 71%[6][7] | 50-65% (estimated) |

| Purification | Vacuum Distillation | Column Chromatography |

Safety and Handling Considerations

-

Iodine (I₂): Harmful if inhaled or swallowed. Causes skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. Handle away from ignition sources and add slowly to protic solvents.

-

Strong Bases (NaOH): Corrosive. Causes severe skin burns and eye damage. Wear appropriate PPE and handle with care, especially when preparing concentrated solutions.

-

Organic Solvents (Hexane, Ether, Dichloromethane): Flammable and/or volatile. Use in a well-ventilated fume hood away from open flames or sparks.

Characterization

The identity and purity of the final product, this compound, should be confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the molecular structure, showing characteristic shifts and coupling patterns for the aromatic protons, the isopropyl group, and the carbon backbone.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of an iodine-containing compound.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretch of the secondary amine and C-F/C-I bonds.

Conclusion

Both Pathway A and Pathway B represent viable and robust strategies for the synthesis of this compound from 4-fluoroaniline.

-

Pathway A (Iodination first) is arguably the more conventional and potentially higher-yielding route. The key electrophilic substitution is performed on a smaller, less hindered substrate, and the subsequent reductive amination is a highly reliable and efficient transformation.

-

Pathway B (N-Alkylation first) is also a valid approach. While the initial reductive amination is well-optimized, the final iodination step may require more forcing conditions or longer reaction times due to the increased steric hindrance around the ortho positions.

The choice between pathways may depend on factors such as intermediate availability, scalability considerations, and the chemist's familiarity with the specific reactions. Both routes rely on well-established, high-yielding transformations, providing a solid foundation for the laboratory-scale or large-scale production of this important synthetic intermediate.

References

-

PrepChem. (n.d.). Synthesis of 4-fluoro-2-iodoaniline. PrepChem.com. Retrieved from [Link]

-

Environmental Health and Safety. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. University of Arkansas. Retrieved from [Link]

-

New Jersey Department of Health. (1999). HAZARD SUMMARY: IODINE MONOCHLORIDE. NJ.gov. Retrieved from [Link]

-

Oxford Lab Fine Chem. (n.d.). MATERIAL SAFETY DATA SHEET - IODINE MONOCHLORIDE 98%. OxfordLabChem.com. Retrieved from [Link]

-

New Jersey Department of Health. (1986). HAZARD SUMMARY: BUTYL LITHIUM. NJ.gov. Retrieved from [Link]

-

Wang, H., et al. (n.d.). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen. Royal Society of Chemistry. Retrieved from [Link]

- Google Patents. (2014). CN103553934A - N-isopropyl-4-fluoroaniline preparation method. Google Patents.

- Google Patents. (2013). CN102993027A - Preparation method of oriented single alkylation of 4-fluorine-N-isopropyl aniline. Google Patents.

- Google Patents. (n.d.). Synthesis method of N- (4-fluoroaniline) -2-hydroxy-N-isopropylacetamide. Google Patents.

-

Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

-

Wang, D., et al. (2022). Formal C–H/C–I Metathesis: Site-Selective C–H Iodination of Anilines Using Aryl Iodides. Organic Letters, ACS Publications. Retrieved from [Link]

-

ChemEd X. (n.d.). Iodination of Aniline. ChemEd X. Retrieved from [Link]

-

Chemia. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Chemia. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Retrieved from [Link]

-

West, A. W., et al. (2023). Borylation directed borylation of N-alkyl anilines using iodine activated pyrazaboles. PMC. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). Laboratory and commercial preparations of aniline other than reduction of nitroarenes. Chemistry Stack Exchange. Retrieved from [Link]

-

Weiss, K., et al. (2015). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2022). Reductive Amination & Amide Synthesis (IOC 40). YouTube. Retrieved from [Link]

-

OrganicChemGuide. (n.d.). 21.03 Sandmeyer Reaction. OrganicChemGuide. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]

-

Prezi. (n.d.). Exp 13B: Synthesis of Complex Molecules Through Reductive Am. Prezi. Retrieved from [Link]

-

Reddit. (2022). N-Methylisopropylamine synthesis. Reddit. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Organic Chemistry Portal. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Iodination of Aniline [chemedx.org]

- 3. 2-Fluoro-4-iodoaniline | 29632-74-4 [chemicalbook.com]

- 4. m.youtube.com [m.youtube.com]

- 5. prezi.com [prezi.com]

- 6. 4-FLUORO-N-ISOPROPYLANILINE | 70441-63-3 [chemicalbook.com]

- 7. 4-FLUORO-N-ISOPROPYLANILINE CAS#: 70441-63-3 [m.chemicalbook.com]

- 8. prepchem.com [prepchem.com]

4-fluoro-2-iodo-N-(propan-2-yl)aniline spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Predicted Spectral Characteristics of 4-fluoro-2-iodo-N-(propan-2-yl)aniline

Introduction

This compound is a substituted aniline derivative featuring a unique halogenation pattern. Such compounds serve as versatile chemical intermediates and building blocks in medicinal chemistry and agrochemical development.[1] The presence of fluoro, iodo, and N-isopropyl groups on the aniline scaffold provides multiple points for synthetic modification, making it a valuable component for creating complex molecular architectures aimed at enhancing biological activity and selectivity.[1][2]

This guide provides a predictive analysis of the spectral data for this compound. As empirical data for this specific molecule is not widely published, this document leverages fundamental principles of spectroscopy and data from analogous structures to forecast the expected outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for identifying and characterizing this molecule, explaining the causality behind spectral features, and providing validated protocols for data acquisition.

Part I: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for elucidating molecular structure by probing the magnetic properties of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide a comprehensive "map" of the atomic connectivity.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronic effects of the substituents: the electronegative fluorine and iodine atoms, and the electron-donating secondary amine group.

Analysis of Expected Signals:

-

Aromatic Protons (H-3, H-5, H-6): These three protons are in unique chemical environments.

-

H-3: Being ortho to the bulky iodine atom and meta to the fluorine, this proton will likely appear as a doublet.

-

H-5: Positioned ortho to the fluorine and meta to the iodine, this proton will experience coupling to both H-6 and the fluorine atom, likely resulting in a doublet of doublets.

-

H-6: Situated ortho to the amine group, this proton will be the most upfield of the aromatic signals and will appear as a doublet, coupled to H-5.

-

-

Amine Proton (N-H): The N-H proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature.[3] It is expected to be a broad singlet, but may show coupling to the adjacent methine proton.

-

Isopropyl Methine Proton (CH): This proton is a septet due to coupling with the six equivalent methyl protons. Its chemical shift is influenced by the adjacent nitrogen atom.

-

Isopropyl Methyl Protons (CH₃)₂: These six protons are equivalent and will appear as a doublet, coupled to the single methine proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-3 | ~7.5 - 7.8 | d (doublet) | 1H |

| H-5 | ~6.8 - 7.1 | dd (doublet of doublets) | 1H |

| H-6 | ~6.5 - 6.7 | d (doublet) | 1H |

| N-H | ~3.5 - 4.5 (variable) | br s (broad singlet) | 1H |

| Isopropyl CH | ~3.6 - 3.9 | sept (septet) | 1H |

| Isopropyl (CH₃)₂ | ~1.2 - 1.4 | d (doublet) | 6H |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals corresponding to the nine unique carbon atoms in the molecule. The chemical shifts are heavily influenced by the attached atoms, particularly the halogens.

Analysis of Expected Signals:

-

Aromatic Carbons: Six distinct signals are expected.

-

C-I (C-2): The carbon directly bonded to iodine will be significantly shielded (shifted upfield) due to the "heavy atom effect."

-

C-F (C-4): The carbon bonded to fluorine will show a large one-bond coupling constant (¹JCF) and will be shifted downfield due to fluorine's electronegativity.

-

C-N (C-1): This carbon will be shifted downfield due to the attached nitrogen.

-

Other Aromatic Carbons (C-3, C-5, C-6): Their shifts will be influenced by their position relative to the substituents. C-3 and C-5 will also exhibit smaller C-F couplings.

-

-

Aliphatic Carbons:

-

Isopropyl CH: The methine carbon will appear in the typical range for carbons attached to nitrogen.

-

Isopropyl CH₃: The two equivalent methyl carbons will appear at a characteristically upfield position.

-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Features |

| C-1 (C-N) | ~145 - 148 | |

| C-2 (C-I) | ~85 - 90 | Heavy atom shielding effect |

| C-3 | ~130 - 135 | |

| C-4 (C-F) | ~155 - 160 | Large ¹JCF coupling |

| C-5 | ~115 - 120 | Exhibits ²JCF coupling |

| C-6 | ~112 - 118 | Exhibits ³JCF coupling |

| Isopropyl CH | ~45 - 50 | |

| Isopropyl (CH₃)₂ | ~22 - 25 |

Predicted ¹⁹F NMR Spectrum

Given the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is a highly informative experiment.[4] A single signal is expected for the fluorine atom in the molecule. This signal will be coupled to the ortho protons (H-3 and H-5), likely appearing as a triplet or a doublet of doublets, depending on the relative coupling constants.

Standard Protocol for NMR Data Acquisition

A self-validating system for NMR analysis ensures reproducibility and accuracy. The following protocol is standard for small organic molecules.

-

Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[5]

-

Instrumentation: Utilize a modern NMR spectrometer operating at a field strength of at least 300 MHz for ¹H NMR.[5]

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Typical parameters include 16-32 scans, a spectral width of ~12 ppm, and a relaxation delay of 1-2 seconds.[5]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 512-2048) and a longer relaxation delay (2 seconds) are typically required.[5]

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal.

Part III: Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural details derived from its fragmentation pattern upon ionization. [6]

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization (EI) is a "hard" ionization technique that typically produces a distinct molecular ion and a rich fragmentation pattern, which acts as a molecular fingerprint.

Analysis of Expected Ions:

-

Molecular Ion (M⁺): The molecular formula is C₉H₁₂FIN. The monoisotopic mass will be approximately 279.00 g/mol . The molecular ion peak should be clearly visible.

-

Fragmentation Patterns: The fragmentation process is driven by the formation of stable cations or radicals. [7][8] * α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a common pathway for amines. [8]This would result in the loss of a methyl radical (•CH₃, 15 Da) from the isopropyl group, leading to a fragment at m/z 264.

-

Benzylic-type Cleavage: Loss of an ethyl radical (•C₂H₅) is less likely but possible. More probable is the loss of a neutral propene molecule (CH₂=CHCH₃, 42 Da) via rearrangement, followed by loss of a hydrogen atom.

-

Loss of Iodine: Homolytic cleavage of the weak C-I bond is highly probable, resulting in the loss of an iodine radical (•I, 127 Da). [9]This would produce a significant peak at m/z 152.

-

Loss of Isopropyl Group: Cleavage of the N-C bond can lead to the loss of the entire isopropyl group as a radical (•CH(CH₃)₂, 43 Da), giving a fragment at m/z 236.

-

| Ion | Proposed Identity | Predicted m/z | Significance |

| [M]⁺ | Molecular Ion | 279 | Confirms Molecular Weight |

| [M - 15]⁺ | Loss of •CH₃ (α-cleavage) | 264 | Characteristic of isopropyl group |

| [M - 43]⁺ | Loss of •CH(CH₃)₂ | 236 | Cleavage of N-isopropyl bond |

| [M - 127]⁺ | Loss of •I | 152 | Indicates presence of iodine |

Standard Protocol for MS Data Acquisition (EI-GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) is a standard method for the analysis of volatile and semi-volatile small molecules.

-

Sample Preparation: Prepare a dilute solution of the analyte (e.g., ~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject a small volume (e.g., 1 µL) into the GC. The compound will travel through a capillary column, separating it from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, and the resulting signal is processed by a computer to generate the mass spectrum.

Conclusion

The synergistic application of NMR, IR, and MS provides a powerful and definitive toolkit for the structural elucidation of this compound. ¹H and ¹³C NMR will confirm the carbon-hydrogen framework and the specific substitution pattern on the aromatic ring. IR spectroscopy will provide rapid confirmation of key functional groups, most notably the secondary amine. Finally, mass spectrometry will verify the molecular weight and offer corroborating structural evidence through predictable fragmentation patterns, especially the characteristic loss of the iodine atom. This predictive guide serves as a comprehensive roadmap for researchers to confirm the identity and purity of this valuable synthetic intermediate.

References

- BenchChem. (n.d.). Spectroscopic comparison of ortho, meta, and para isomers of isopropylaniline.

- Journal of the American Society for Mass Spectrometry. (2020). Formation of Protonated ortho-Quinonimide from ortho-Iodoaniline in the Gas Phase by a Molecular-Oxygen-Mediated, ortho-Isomer-Specific Fragmentation Mechanism.

- University of Calgary. (n.d.). IR: amines.

- PrepChem.com. (n.d.). Synthesis of 4-fluoro-2-iodoaniline.

- WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).

- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.

- Chemistry Steps. (2025). Interpreting IR Spectra.

- Spectroscopy Online. (2023). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.

- Chem-Impex. (n.d.). 4-Fluoro-2-iodoaniline.

- Tokyo Chemical Industry. (n.d.). 4-Fluoro-2-iodoaniline.

- Wikipedia. (n.d.). Fragmentation (mass spectrometry).

- Michigan State University. (n.d.). Mass Spectrometry.

- YouTube. (2023). Fragmentation in Mass Spectrometry.

- Ogle, C. (n.d.). INFRARED SPECTROSCOPY (IR).

- Zhang, R. et al. (n.d.). Fluorine NMR study of proline-rich sequences using fluoroprolines.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Fluoro-2-iodoaniline | 61272-76-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mr.copernicus.org [mr.copernicus.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 7. Mass Spectrometry [www2.chemistry.msu.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

A Spectroscopic Guide to 4-fluoro-2-iodo-N-(propan-2-yl)aniline: Comprehensive ¹H and ¹³C NMR Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-fluoro-2-iodo-N-(propan-2-yl)aniline, a substituted aniline derivative of interest in synthetic and medicinal chemistry. The structural elucidation of such molecules is fundamentally reliant on spectroscopic techniques, with NMR providing unparalleled insight into the molecular framework. This document serves as a reference for the characterization of this compound, detailing the assignment of signals and the underlying principles governing the observed chemical shifts and coupling constants.

Molecular Structure and Atom Numbering

The unequivocal assignment of NMR signals requires a standardized numbering system for the molecule. The structure and atom numbering for this compound are presented below.

Caption: Structure of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The analysis is divided into the aromatic and aliphatic regions.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H6 | ~ 7.1 - 7.3 | dd | ³J(H6-H5) ≈ 8.5, ⁴J(H6-F4) ≈ 3.0 | 1H |

| H5 | ~ 6.8 - 7.0 | ddd | ³J(H5-H6) ≈ 8.5, ³J(H5-F4) ≈ 9.0, ⁴J(H5-H3) ≈ 2.5 | 1H |

| H3 | ~ 6.6 - 6.8 | dd | ⁴J(H3-H5) ≈ 2.5, ⁵J(H3-F4) ≈ 5.0 | 1H |

| NH | ~ 3.5 - 4.5 | br s | - | 1H |

| CH (isopropyl) | ~ 3.6 - 3.8 | sept | ³J(CH-CH₃) ≈ 6.5 | 1H |

| CH₃ (isopropyl) | ~ 1.2 - 1.4 | d | ³J(CH₃-CH) ≈ 6.5 | 6H |

Detailed Interpretation of ¹H NMR Spectrum

-

Aromatic Region (δ 6.6 - 7.3 ppm): The three protons on the benzene ring exhibit a complex splitting pattern due to both proton-proton and proton-fluorine couplings.

-

H6: This proton is expected to be the most downfield of the aromatic signals due to its position ortho to the electron-donating amino group and meta to the electron-withdrawing fluorine. It should appear as a doublet of doublets, coupling to H5 (³J, ortho coupling) and the fluorine at C4 (⁴J, meta coupling).[1]

-

H5: This proton will show a complex multiplet, likely a doublet of doublet of doublets. It couples with H6 (³J, ortho), the fluorine at C4 (³J, ortho), and H3 (⁴J, meta).[1]

-

H3: This proton, positioned between the iodo and fluoro substituents, is expected to be the most upfield aromatic proton. It will likely appear as a doublet of doublets due to coupling with H5 (⁴J, meta) and the fluorine at C4 (⁵J, para).[1]

-

-

Aliphatic Region (δ 1.2 - 3.8 ppm):

-

Isopropyl CH: The methine proton of the isopropyl group is adjacent to six equivalent methyl protons, resulting in a septet.[2][3] Its chemical shift is influenced by the adjacent nitrogen atom.

-

Isopropyl CH₃: The six methyl protons are equivalent and are split by the single methine proton, giving rise to a characteristic doublet.[4][5]

-

-

Amine Proton (NH): The chemical shift of the N-H proton can vary and the peak is often broad due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.[6]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum, typically recorded with proton decoupling, reveals the number of unique carbon environments and provides information about the electronic nature of the carbon atoms. A key feature in this spectrum will be the carbon-fluorine couplings.[7][8][9]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| C4 (C-F) | ~ 155 - 160 | d | ¹J(C-F) ≈ 240-250 |

| C1 (C-N) | ~ 145 - 150 | d | ²J(C-F) ≈ 20-25 |

| C5 | ~ 118 - 122 | d | ²J(C-F) ≈ 20-25 |

| C3 | ~ 115 - 119 | d | ³J(C-F) ≈ 7-10 |

| C6 | ~ 112 - 116 | d | ³J(C-F) ≈ 7-10 |

| C2 (C-I) | ~ 90 - 95 | d | ⁴J(C-F) ≈ 3-5 |

| CH (isopropyl) | ~ 45 - 50 | s | - |

| CH₃ (isopropyl) | ~ 22 - 25 | s | - |

Detailed Interpretation of ¹³C NMR Spectrum

-

Aromatic Region (δ 90 - 160 ppm):

-

C4 (ipso-Carbon to F): This carbon will be significantly downfield and will appear as a large doublet due to the direct one-bond coupling to fluorine (¹JCF).[10][11]

-

C1 (ipso-Carbon to N): The chemical shift is influenced by the nitrogen substituent. It will exhibit a smaller doublet due to two-bond coupling with fluorine (²JCF).

-

C2 (ipso-Carbon to I): The heavy iodine atom is known to cause a significant upfield (shielding) effect on the directly attached carbon.[12][13] This signal will be the most upfield in the aromatic region and may show a small four-bond coupling to fluorine (⁴JCF).

-

C3, C5, C6: These carbons will appear in the typical aromatic region. C5 will show a two-bond coupling to fluorine, while C3 and C6 will exhibit three-bond couplings. The magnitudes of these couplings are characteristic and aid in assignment.[14]

-

-

Aliphatic Region (δ 22 - 50 ppm):

-

The signals for the isopropyl methine (CH) and methyl (CH₃) carbons will appear in the typical aliphatic region and are not expected to show coupling to fluorine.

-

Experimental Protocol

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.[15][16]

Sample Preparation

-

Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 30-50 mg for ¹³C NMR.[15][17][18]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[15][17] The solvent provides a deuterium signal for the spectrometer's lock system.[15][18]

-

Filtration and Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.[18]

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

-

Instrument Setup: Insert the NMR tube into the spectrometer.

-

Locking and Tuning: Lock the spectrometer onto the deuterium signal of the solvent and tune the probe for the ¹H and ¹³C frequencies.

-

Shimming: Adjust the shim coils to optimize the magnetic field homogeneity, which is crucial for achieving sharp spectral lines and high resolution.[16]

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Typical parameters: 30° pulse width, 2-4 second acquisition time, 1-5 second relaxation delay, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Typical parameters: 30° pulse width, 1-2 second acquisition time, 2-5 second relaxation delay, and a significantly higher number of scans (e.g., 1024 or more) to compensate for the low natural abundance of ¹³C.[19]

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[20]

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons and pick the peaks in both spectra to determine their precise chemical shifts.

Workflow Visualization

The following diagram illustrates the key stages in the NMR analysis workflow, from sample preparation to final structural confirmation.

Caption: Workflow for NMR analysis of organic compounds.

Conclusion

The combined analysis of ¹H and ¹³C NMR spectra provides a definitive method for the structural confirmation of this compound. The characteristic chemical shifts, multiplicities, and especially the proton-fluorine and carbon-fluorine coupling constants, offer a unique spectroscopic fingerprint. This guide outlines the expected spectral features and provides a robust experimental framework, serving as a valuable resource for chemists engaged in the synthesis and characterization of related fluorinated and iodinated aromatic compounds.

References

-

NMR Sample Preparation: The Complete Guide - Organomation. Available at: [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available at: [Link]

-

STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS - Go up. Available at: [Link]

-

Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Available at: [Link]

-

Hydrogen bonding and long-range proton coupling constants in some ortho disubstituted aniline derivatives. Intramolecular proton - Canadian Science Publishing. Available at: [Link]

-

Carbon-fluorine coupling constants, n J CF . | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

NMR Sample Preparation - Western University. Available at: [Link]

-

On the non-equivalence of isopropyl CH3 nuclear magnetic resonance signals - Canadian Science Publishing. Available at: [Link]

-

Unsymmetric Carbon Satellites in Fluorine-19 NMR - Nanalysis. Available at: [Link]

-

New Journal of Chemistry Supporting Information. Available at: [Link]

-

NMR sample preparation guidelines. Available at: [Link]

-